molecular formula C13H16N2O2 B12474540 N'-cyclopentylidene-2-hydroxy-2-phenylacetohydrazide

N'-cyclopentylidene-2-hydroxy-2-phenylacetohydrazide

Cat. No.: B12474540
M. Wt: 232.28 g/mol
InChI Key: BUZFAKOKYNHGAH-UHFFFAOYSA-N
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Description

N’-cyclopentylidene-2-hydroxy-2-phenylacetohydrazide is a chemical compound with the molecular formula C13H16N2O2.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-cyclopentylidene-2-hydroxy-2-phenylacetohydrazide typically involves the reaction of 2-hydroxy-2-phenylacetohydrazide with cyclopentanone. The reaction is carried out under reflux conditions in the presence of an acid catalyst . The reaction can be summarized as follows:

    Step 1: 2-hydroxy-2-phenylacetohydrazide is dissolved in an appropriate solvent.

    Step 2: Cyclopentanone is added to the solution.

    Step 3: The mixture is heated under reflux conditions for several hours.

    Step 4: The product is isolated and purified using standard techniques such as recrystallization.

Industrial Production Methods

Industrial production methods for N’-cyclopentylidene-2-hydroxy-2-phenylacetohydrazide are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

N’-cyclopentylidene-2-hydroxy-2-phenylacetohydrazide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions with appropriate nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Mechanism of Action

The mechanism of action of N’-cyclopentylidene-2-hydroxy-2-phenylacetohydrazide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as antimicrobial or anticancer activity .

Comparison with Similar Compounds

Similar Compounds

  • 2-hydroxy-2-phenylacetohydrazide
  • N’-benzylidene-2-phenylacetohydrazide
  • 2-cyano-2-cyclopentylideneacetohydrazide

Uniqueness

N’-cyclopentylidene-2-hydroxy-2-phenylacetohydrazide is unique due to its specific structural features, which confer distinct chemical and biological properties. Its cyclopentylidene moiety provides steric hindrance, affecting its reactivity and interaction with biological targets .

Properties

Molecular Formula

C13H16N2O2

Molecular Weight

232.28 g/mol

IUPAC Name

N-(cyclopentylideneamino)-2-hydroxy-2-phenylacetamide

InChI

InChI=1S/C13H16N2O2/c16-12(10-6-2-1-3-7-10)13(17)15-14-11-8-4-5-9-11/h1-3,6-7,12,16H,4-5,8-9H2,(H,15,17)

InChI Key

BUZFAKOKYNHGAH-UHFFFAOYSA-N

Canonical SMILES

C1CCC(=NNC(=O)C(C2=CC=CC=C2)O)C1

Origin of Product

United States

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